molecular formula C10H6F2N2O B13621942 1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde

1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13621942
M. Wt: 208.16 g/mol
InChI Key: VSWUGTXMAKEEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two fluorine atoms attached to the phenyl ring and an aldehyde group at the 5-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of a hydrazone precursor. The process can be summarized as follows:

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde is not fully elucidated. studies suggest that its biological activity may involve the inhibition of specific enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit kinases and other enzymes involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

2-(2,5-difluorophenyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C10H6F2N2O/c11-7-1-2-9(12)10(5-7)14-8(6-15)3-4-13-14/h1-6H

InChI Key

VSWUGTXMAKEEIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C(=CC=N2)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.